molecular formula C14H22ClNO2 B1424339 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 336185-27-4

6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1424339
CAS No.: 336185-27-4
M. Wt: 271.78 g/mol
InChI Key: ULIDVNJZYYFJPF-UHFFFAOYSA-N
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Description

6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C14H22ClNO2 and its molecular weight is 271.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride It’s suggested that it may have an impact on the respiratory system .

Biochemical Pathways

The biochemical pathways affected by This compound It’s suggested that it may have a role in the synthesis of more complex isoquinolines and quinolizidines .

Result of Action

The molecular and cellular effects of the action of This compound It’s suggested that it may have an impact on platelet aggregation and the inhibition of alpha-adrenoceptors .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It’s suggested that air velocity falls rapidly with distance away from the opening of a simple extraction pipe .

Properties

IUPAC Name

6,7-diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-4-16-13-8-11-6-7-15-10(3)12(11)9-14(13)17-5-2;/h8-10,15H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIDVNJZYYFJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704830
Record name 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336185-27-4
Record name 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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